molecular formula C11H10N2O3 B12854110 8-Amino-4-methoxyquinoline-2-carboxylic acid

8-Amino-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B12854110
M. Wt: 218.21 g/mol
InChI Key: ZCHGSDINVYUJNW-UHFFFAOYSA-N
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Description

8-Amino-4-methoxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are widely recognized for their biological activities and have been extensively studied for their potential therapeutic uses.

Chemical Reactions Analysis

Types of Reactions

8-Amino-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-4-methoxyquinoline-2-carboxylic acid stands out due to its unique combination of amino and methoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

8-amino-4-methoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,12H2,1H3,(H,14,15)

InChI Key

ZCHGSDINVYUJNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2N)C(=O)O

Origin of Product

United States

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